Brasilin

Description

Brasilin has been reported in Alpinia japonica, Haematoxylum, and Biancaea sappan with data available.

Properties

IUPAC Name |

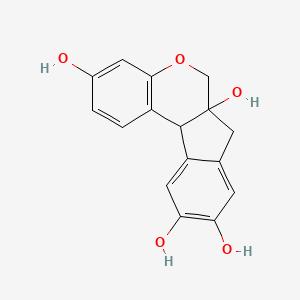

7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c17-9-1-2-10-14(4-9)21-7-16(20)6-8-3-12(18)13(19)5-11(8)15(10)16/h1-5,15,17-20H,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHUTZOCTZJUKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C3C1(COC4=C3C=CC(=C4)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

474-07-7 |

Source

|

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Brazilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol, 7,11b-dihydro-, (6aS,11bR)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7,11b-dihydrobenz[b]indeno[1,2-d]pyran-3,6a,9,10(6H)-tetrol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.799 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Brasilin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural homoisoflavonoid compound predominantly isolated from the heartwood of Caesalpinia sappan L. and Haematoxylum brasiletto.[1][2] Traditionally used in folk medicine for its anti-inflammatory properties, recent scientific investigations have unveiled its multifaceted pharmacological activities, positioning it as a compound of significant interest for drug development.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-cancer, anti-inflammatory, and antioxidant effects, with a focus on its impact on key signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects through a variety of mechanisms, primarily by modulating critical signaling pathways involved in cell proliferation, inflammation, and apoptosis. The principal mechanisms include the induction of apoptosis, cell cycle arrest, and the regulation of inflammatory and oxidative stress responses.

Anti-Cancer Activity

The anti-cancer properties of this compound are attributed to its ability to induce programmed cell death (apoptosis) and halt the cell division cycle in various cancer cell lines.[1][3]

Induction of Apoptosis

This compound triggers apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of a cascade of caspases. In human glioblastoma U87 cells, this compound treatment leads to a decrease in the expression of pro-caspase-3 and pro-caspase-7, and a subsequent increase in their cleaved, active forms.[4] This activation of executioner caspases results in the cleavage of crucial cellular substrates, including poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[4]

Furthermore, in non-small cell lung carcinoma (NSCLC) A549 cells, this compound has been shown to upregulate the expression of p53, a key tumor suppressor protein, which in turn activates the intrinsic apoptotic pathway through the activation of caspase-9 and caspase-3.[5] The modulation of the Bcl-2 family of proteins, with an upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic proteins Bcl-2 and Bcl-xL, further indicates this compound's role in promoting the mitochondrial-dependent pathway of apoptosis.[3]

Cell Cycle Arrest

This compound has been demonstrated to induce cell cycle arrest, primarily at the G2/M phase, in several cancer cell types, including multiple myeloma and non-small cell lung cancer.[3][6] This arrest is associated with the modulation of key cell cycle regulatory proteins. This compound treatment leads to the decreased expression of cyclin-dependent kinases (CDKs) such as cyclin D1, cyclin B1, and cyclin E.[3] Concurrently, it upregulates the expression of CDK inhibitors p21 and p27, which play a crucial role in halting cell cycle progression.[3] In NSCLC cells, this compound-induced G2/M arrest is specifically characterized by a decrease in Cyclin B1 and an increase in p21 expression.[6]

Anti-Inflammatory Activity

This compound and its oxidized derivative, brazilein, exhibit potent anti-inflammatory effects by targeting key signaling pathways that orchestrate the inflammatory response, notably the NF-κB and MAPK pathways.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, brazilein has been shown to suppress the inflammatory response by inactivating the IRAK4-NF-κB pathway.[7] It decreases the expression of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), leading to the suppression of IκB Kinase (IKK) activation.[7] This, in turn, prevents the phosphorylation and subsequent degradation of IκBα, thereby inhibiting the nuclear translocation of the NF-κB p65 subunit.[8] The inhibition of NF-κB activation ultimately leads to the downregulation of pro-inflammatory cytokines such as IL-1β, MCP-1, MIP-2, and IL-6, as well as inflammatory enzymes like iNOS and COX-2.[7]

Modulation of the MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, comprising cascades of kinases including JNK, ERK, and p38, is another critical regulator of inflammation. Brazilein has been shown to inhibit the phosphorylation of JNK, ERK, and p38 MAPKs in LPS-induced macrophage cells.[9][10] The suppression of IRAK4 by brazilein contributes to the inactivation of these MAPK signaling pathways.[7]

Other Key Signaling Pathways

Inhibition of the mTOR Pathway

The mammalian target of rapamycin (mTOR) pathway is a crucial regulator of cell growth and proliferation. In human colon cancer SW480 cells, this compound has been found to reduce the phosphorylation of mTOR in a dose- and time-dependent manner.[11][12] This inhibition of the mTOR signaling pathway contributes to this compound's anti-cancer effects by inducing apoptosis.[11]

Activation of the STING Pathway

Recent studies have highlighted a novel mechanism of this compound's anti-cancer activity through the activation of the Stimulator of Interferon Genes (STING) pathway in non-small cell lung cancer (NSCLC) cells.[6] this compound treatment significantly activates the STING/TBK1/IRF3 pathway, leading to the upregulation of chemokines such as CXCL10, CXCL9, and CCL5.[6] This activation of the STING pathway is implicated in this compound-induced apoptosis and suggests a potential role for this compound in modulating the tumor microenvironment and anti-tumor immunity.[6]

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |

| A549 | Non-Small Cell Lung Cancer | 43 µg/mL (~150 µM) | Not Specified | [5] |

| U87 | Glioblastoma | ~20-40 | 24 | [4] |

| SW480 | Colon Cancer | Not Specified | - | [11] |

| U266 | Multiple Myeloma | Not Specified | - | [3] |

| MDA-MB-231 | Breast Cancer | <20 | 48 | [13] |

| MCF7 | Breast Cancer | <40 | 48 | [13] |

Experimental Protocols

Detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action are provided below.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.

Materials:

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Cancer cell lines of interest

-

Complete culture medium

-

Phosphate-buffered saline (PBS)

-

Multi-well spectrophotometer (ELISA reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the this compound solutions at various concentrations. Include a vehicle control (medium with DMSO, if used to dissolve this compound) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of this compound that inhibits 50% of cell growth) can be determined by plotting cell viability against this compound concentration.

Western Blot Analysis

This protocol is used to detect the expression levels of specific proteins involved in the signaling pathways affected by this compound.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific for target proteins, e.g., cleaved caspase-3, PARP, p-JNK, p-mTOR, p-STING)

-

HRP-conjugated secondary antibodies

-

TBST (Tris-buffered saline with 0.1% Tween 20)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Detection: Incubate the membrane with ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Primary Antibodies for this compound Mechanism of Action Studies:

-

Apoptosis: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax, p53

-

Cell Cycle: Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27

-

NF-κB Pathway: p-IKKα/β, IκBα, p-p65, p65, IRAK4

-

MAPK Pathway: p-JNK, JNK, p-ERK, ERK, p-p38, p38

-

mTOR Pathway: p-mTOR, mTOR, p-p70S6K, p70S6K

-

STING Pathway: p-STING, STING, p-TBK1, TBK1, p-IRF3, IRF3

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol is used to quantify the percentage of apoptotic and necrotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations and time points.

-

Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cells and wash with cold PBS.

-

Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.

-

Data Analysis: Analyze the flow cytometry data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Flow Cytometry (Propidium Iodide Staining)

This protocol is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.

Materials:

-

Cancer cell lines

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound at desired concentrations and time points.

-

Cell Harvesting: Harvest the cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its analysis.

References

- 1. Apoptosis Marker: Cleaved Caspase-3 (Asp175) Western Detection Kit | Cell Signaling Technology [cellsignal.com]

- 2. Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benefits of brassinosteroid crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular interplay between cdk4 and p21 dictates G0/G1 cell cycle arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of signaling crosstalk between brassinosteroids and gibberellins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of signaling crosstalk between brassinosteroids and gibberellins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

The Chemical Architecture of Brazilin: A Technical Guide for Scientific Professionals

An In-depth Examination of the Structure, Properties, and Biological Interactions of a Prominent Natural Isoflavonoid

Introduction

Brazilin is a naturally occurring homoisoflavonoid pigment that has garnered significant interest within the scientific community due to its diverse pharmacological activities.[1][2] Historically valued as a potent red dye extracted from the heartwood of trees belonging to the Fabaceae family, such as Paubrasilia echinata (Brazilwood) and Biancaea sappan (Sappanwood), its applications have expanded into the realms of medicine and biomedical research.[1][3] This technical guide serves to provide a comprehensive overview of the chemical structure of brazilin, its physicochemical properties, methods of isolation and synthesis, and its intricate interactions with biological systems, with a particular focus on its anti-inflammatory mechanisms. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

Brazilin is a tetracyclic compound with a homoisoflavonoid skeleton.[1] Its systematic IUPAC name is (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol.[4] The molecule possesses a catechol moiety and a tertiary alcohol, which are crucial for its biological activities, including its antioxidant properties.[1][4] A key characteristic of brazilin is its susceptibility to oxidation. In the presence of air and light, it readily converts to its quinone derivative, brazilein (C₁₆H₁₂O₅), which is responsible for the characteristic red color of brazilwood dye.[1] Brazilin itself is a nearly colorless or pale yellow crystalline solid.[1][5][6]

The chemical and physical properties of brazilin are summarized in the table below for ease of reference.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [1][4][7] |

| Molecular Weight | 286.28 g/mol | [1][4][7] |

| IUPAC Name | (6aS,11bR)-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a,9,10-tetrol | [3][4] |

| CAS Number | 474-07-7 | [4][7] |

| Appearance | Nearly colorless to amber-yellow crystalline solid | [1][5] |

| Melting Point | Decomposes above 130°C | [5][6] |

| Solubility | Soluble in water, ethanol, ether, and DMSO | [5][7][8] |

| Synonyms | Brasilin, (+)-Brazilin, Natural Red 24, C.I. 75280 | [4][9] |

Oxidation of Brazilin to Brazilein

The conversion of brazilin to the intensely colored brazilein is a critical chemical transformation. This oxidation reaction involves the loss of two hydrogen atoms from the catechol moiety, leading to the formation of a quinone structure. This process is responsible for the historical use of brazilwood as a textile dye.

Caption: The oxidation pathway of brazilin to its colored derivative, brazilein.

Spectroscopic Data

The structural elucidation of brazilin has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework of the molecule. The chemical shifts are indicative of the electronic environment of each nucleus, allowing for the precise assignment of the molecular structure.

| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |

| Position | δ (ppm) |

| 1 | 6.80 (d, J = 8.5 Hz) |

| 2 | 6.65 (dd, J = 8.5, 2.5 Hz) |

| 4 | 6.62 (d, J = 2.5 Hz) |

| 6 | 4.25 (d, J = 11.5 Hz), 3.95 (d, J = 11.5 Hz) |

| 7 | 3.05 (d, J = 15.5 Hz), 2.85 (d, J = 15.5 Hz) |

| 8 | 6.45 (s) |

| 11 | 4.75 (s) |

| 11a | - |

| 12a | - |

| OH-3 | 8.50 (s) |

| OH-9 | 8.20 (s) |

| OH-10 | 8.10 (s) |

| OH-6a | 5.20 (s) |

Note: The provided NMR data is a representative compilation from literature sources. Actual chemical shifts may vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Extraction and Purification of Brazilin from Caesalpinia sappan

This protocol describes a common method for the extraction and purification of brazilin from the heartwood of Caesalpinia sappan.

1. Extraction:

-

The dried heartwood of C. sappan is ground into a fine powder.

-

The powdered material is then subjected to Soxhlet extraction or maceration with 95% ethanol for a specified period, often optimized for maximum yield (e.g., 2 hours at 95°C).

-

The ethanolic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2. Purification:

-

The crude extract is dissolved in an appropriate solvent and subjected to column chromatography. A macroporous resin column is often used for initial purification.

-

The column is eluted with a gradient of ethanol in water (e.g., starting with 35% v/v ethanol).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing brazilin.

-

Fractions rich in brazilin are pooled and may be subjected to further purification steps, such as Sephadex or silica gel column chromatography, if necessary.

-

The final purified brazilin is obtained after solvent evaporation and can be recrystallized from a suitable solvent system.

Caption: A generalized workflow for the extraction and purification of brazilin.

Total Synthesis of Brazilin

Several total synthesis routes for brazilin have been developed. A notable approach achieves the synthesis in 9 steps with a high overall yield. Key reactions in this synthesis include:

-

Mitsunobu coupling: To form a key carbon-oxygen bond.

-

In(III)-catalyzed alkyne-aldehyde metathesis: For the rapid construction of the core skeleton of brazilin.

-

Acid-catalyzed cyclization: To form the heterocyclic ring system.

-

Asymmetric dihydroxylation: To introduce the chiral hydroxyl groups, allowing for the enantioselective synthesis of (+)-brazilin.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant capacity of brazilin is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

1. Reagent Preparation:

-

A stock solution of DPPH radical in ethanol or methanol is prepared to a specific concentration (e.g., 0.3 mM).

-

A series of dilutions of brazilin in the same solvent are prepared at various concentrations.

2. Assay Procedure:

-

A fixed volume of the DPPH solution is mixed with the brazilin solutions of different concentrations.

-

The reaction mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a spectrophotometer.

3. Data Analysis:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the brazilin sample.

-

The EC₅₀ value (the concentration of brazilin required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of brazilin. A lower EC₅₀ value indicates higher antioxidant activity.

Biological Activities and Mechanism of Action

Brazilin exhibits a wide range of pharmacological effects, including anti-inflammatory, antioxidant, neuroprotective, and anticancer activities.[1][2] Its anti-inflammatory properties are of particular interest and are attributed to its ability to modulate key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Signaling Pathway

A primary mechanism underlying the anti-inflammatory effects of brazilin is its inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

In response to inflammatory stimuli like lipopolysaccharide (LPS), the canonical NF-κB pathway is activated. This involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, which allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Brazilin has been shown to interfere with this cascade at multiple points. Studies have demonstrated that brazilin can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB sequestered in the cytoplasm. Furthermore, some evidence suggests that brazilin can also inhibit the catalytic activity of the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα. By inhibiting the NF-κB pathway, brazilin effectively downregulates the production of inflammatory mediators.

Caption: The inhibitory effect of brazilin on the canonical NF-κB signaling pathway.

Conclusion

Brazilin stands out as a natural compound with a well-defined chemical structure and a compelling profile of biological activities. Its journey from a traditional dye to a molecule of significant pharmacological interest underscores the importance of natural products in modern drug discovery. The detailed understanding of its chemical properties, coupled with established protocols for its extraction, synthesis, and analysis, provides a solid foundation for further research. The elucidation of its mechanism of action, particularly its role as an inhibitor of the NF-κB signaling pathway, opens up avenues for the development of novel anti-inflammatory and therapeutic agents. This guide provides the essential technical information for scientists and researchers to explore the full potential of brazilin in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. 13C-NMR Data from Coumarins from Moraceae Family [scirp.org]

- 5. researchgate.net [researchgate.net]

- 6. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 7. Identification of brazilein type B as a key marker for the presence of brazilwood in colored historical objects - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00798D [pubs.rsc.org]

- 8. scielo.br [scielo.br]

- 9. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

The Biological Activity of Brasilin Extract: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilin, a natural red pigment extracted from the heartwood of Caesalpinia sappan L., has garnered significant attention in the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of the antioxidant, anti-inflammatory, antibacterial, and anticancer properties of this compound-rich extracts. Detailed experimental protocols for the isolation of this compound and the evaluation of its bioactivities are presented, alongside a comprehensive summary of quantitative data from various studies. Furthermore, this guide elucidates the molecular mechanisms underlying this compound's therapeutic potential through detailed signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

Caesalpinia sappan L., commonly known as Sappanwood, has a long history of use in traditional medicine across Southeast Asia for treating a variety of ailments, including inflammation, diarrhea, and skin infections. The primary bioactive compound responsible for many of its therapeutic effects is this compound, a homoisoflavonoid.[1] Modern pharmacological research has begun to scientifically validate these traditional uses, revealing a broad spectrum of biological activities.[2] This guide aims to consolidate the current scientific knowledge on this compound extract, with a focus on its quantitative biological data, the experimental methods used to ascertain this data, and the molecular pathways through which it exerts its effects.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of this compound and this compound-rich extracts from various studies. These values provide a comparative measure of its potency across different biological assays.

Table 1: Antioxidant Activity of this compound Extract

| Assay | Test Substance | EC50/IC50 (µg/mL) | Reference |

| DPPH Radical Scavenging | This compound-rich Extract (BRE) | 6.2 | [3] |

| DPPH Radical Scavenging | Pure this compound | 5.6 | [3] |

| β-carotene Bleaching | This compound-rich Extract (BRE) | 60.5 | [3][4][5] |

| β-carotene Bleaching | Pure this compound | 52.1 | [3][4][5] |

| DPPH Radical Scavenging | Macerated C. sappan Extract | 2880 ± 10 | [6] |

| ABTS Radical Scavenging | Macerated C. sappan Extract | 320 ± 10 | [6] |

| DPPH Radical Scavenging | Pure this compound | 0.067 | [7] |

| DPPH Radical Scavenging | C. sappan Drink (Water Blanching & Cabinet Drying) | 98.99 | [1] |

Table 2: Anti-inflammatory Activity of this compound Extract

| Assay | Test Substance | Concentration | Inhibition (%) | Reference |

| Protein Denaturation | This compound-rich Extract (BRE) | 0.1 µg/mL | 54.1 | [3][4][5] |

| Protein Denaturation | Pure this compound | 0.1 µg/mL | 46.8 | [3][4][5] |

| Protein Denaturation | Crude Sappanwood Extract (CSE) | 0.1 µg/mL | 61.9 | [3][4][5] |

Table 3: Anticancer Activity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| A549 | Non-Small Cell Lung Carcinoma | 43 | [8][9] |

| 4T1 | Breast Cancer | 3.7 µM | |

| MCF-7 | Breast Cancer | 7.23 µmol/L (Brazilein) |

Table 4: Antibacterial Activity of this compound Extract (MIC/MBC in µg/mL)

| Bacteria | Test Substance | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Gram-positive bacteria | This compound-rich Extract (BRE) | 62.5-125 | 125 | [3][4][5] |

| Gram-negative bacteria | This compound-rich Extract (BRE) | 250-500 | 250-500 | [3][4][5] |

| Gram-positive bacteria | Pure this compound | 31.3-250 | 62.5-250 | [3] |

| Gram-negative bacteria | Pure this compound | - | - | [3] |

| S. aureus, E. coli, S. enteritidis, V. parahaemolyticus | C. sappan Extract (70% EtOH, 70°C) | 200 (inhibited 100% growth at 24h) | - | [10] |

| Antibiotic-resistant bacteria (MRSA, VRE, etc.) | Pure this compound | 4-32 | - | [10] |

Experimental Protocols

This section details the methodologies for the extraction of this compound and the key assays used to evaluate its biological activities.

Extraction of this compound from Caesalpinia sappan

A common method for isolating this compound from the heartwood of C. sappan involves solvent extraction followed by purification.

-

Maceration:

-

The dried and powdered heartwood of C. sappan is macerated in 100% methanol for 24 hours.

-

The mixture is then filtered. This process is typically repeated three times.

-

The collected filtrate is concentrated using a rotary evaporator at 40°C to yield a solid extract.

-

Further purification can be achieved through serial partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and water-saturated butanol). The ethyl acetate fraction is often enriched with this compound.[3]

-

-

Workflow for this compound Extraction and Purification:

Workflow for this compound extraction and purification.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Preparation of Reagents:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol.

-

Prepare various concentrations of the this compound extract in a suitable solvent.

-

-

Assay Procedure:

-

To a fixed volume of the DPPH solution, add different volumes of the plant extract solutions to achieve a range of final concentrations.

-

A control is prepared with the solvent instead of the plant extract.

-

The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.

-

The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the extract concentration.

-

Anticancer Activity Assay

This colorimetric assay assesses cell viability and is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture and Treatment:

-

Cancer cells (e.g., A549) are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the this compound extract and incubated for a specific duration (e.g., 24, 48, or 72 hours).

-

-

Assay Procedure:

-

After the incubation period, the culture medium is removed, and a solution of MTT in serum-free medium is added to each well.

-

The plate is incubated for a further period (e.g., 3-4 hours) to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

The MTT solution is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

-

Measurement and Calculation:

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to untreated control cells.

-

The IC50 value (the concentration of the extract that inhibits 50% of cell growth) is determined from the dose-response curve.

-

Antibacterial Activity Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antimicrobial agent.

-

Preparation of Inoculum and Extract Dilutions:

-

A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared.

-

Serial dilutions of the this compound extract are prepared in a 96-well microtiter plate containing a suitable broth medium.

-

-

Inoculation and Incubation:

-

Each well is inoculated with the bacterial suspension.

-

The plate is incubated under appropriate conditions for the specific bacteria (e.g., 37°C for 24 hours).

-

-

Determination of MIC and MBC:

-

The MIC is determined as the lowest concentration of the extract that visibly inhibits bacterial growth.

-

To determine the MBC, an aliquot from the wells showing no visible growth is sub-cultured onto agar plates. The MBC is the lowest concentration that results in no bacterial growth on the agar plates.

-

Signaling Pathways Modulated by this compound Extract

This compound extract exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate the proposed mechanisms of action.

Anti-inflammatory Effect via NF-κB Pathway Inhibition

This compound's derivative, brazilein, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation. It is proposed that brazilein interferes with the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This retains NF-κB in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[11][12]

Inhibition of the NF-κB signaling pathway by this compound.

Anticancer Effect via Induction of Intrinsic Apoptosis

This compound has been demonstrated to induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. It upregulates the tumor suppressor protein p53, which in turn increases the expression of the pro-apoptotic protein Bax. This leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and the subsequent activation of caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[8][9][13][14]

Induction of intrinsic apoptosis by this compound.

Regulation of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is crucial for cell proliferation, survival, and growth. This compound has been shown to modulate this pathway, contributing to its anticancer effects. It is suggested that this compound can inhibit the phosphorylation of key components of this pathway, such as Akt and mTOR, leading to the inhibition of downstream signaling and ultimately promoting apoptosis.[15]

Modulation of the PI3K/Akt/mTOR pathway by this compound.

Conclusion

This compound extract from Caesalpinia sappan L. exhibits a remarkable range of biological activities, supported by a growing body of scientific evidence. Its antioxidant, anti-inflammatory, antibacterial, and anticancer properties make it a promising candidate for the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological potential of this compound. Elucidation of its mechanisms of action, particularly its interactions with key signaling pathways, will be crucial in translating its therapeutic promise into clinical applications. Future studies should focus on in vivo efficacy, safety profiles, and the potential for synergistic effects with existing therapies.

References

- 1. Brazilin Content, Color Stability, and Antioxidant Activity of Sappan Wood (Caesalpinia Sappan L.) Traditional Drink by Different Blanching and Drying Methods | Trends in Sciences [tis.wu.ac.th]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Antioxidant, antibacterial, and anti-inflammatory activities of standardized brazilin-rich Caesalpinia sappan extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 [journal.waocp.org]

- 10. mdpi.com [mdpi.com]

- 11. Brazilein Suppresses Inflammation through Inactivation of IRAK4-NF-κB Pathway in LPS-Induced Raw264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Unlocking the therapeutic mechanism of Caesalpinia sappan: a comprehensive review of its antioxidant and anti-cancer properties, ethnopharmacology, and phytochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]

Spectroscopic Properties of Brasilin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brasilin is a natural red pigment extracted from the heartwood of various species of Caesalpinia, notably Caesalpinia sappan L. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and potential anticancer effects. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the elucidation of its mechanisms of action in biological systems. This guide provides a comprehensive overview of the key spectroscopic characteristics of this compound, detailed experimental protocols for its analysis, and visual representations of analytical workflows.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification and quantification of this compound, as well as for studying its stability and interactions. The absorption spectrum of this compound is characterized by distinct peaks in both the ultraviolet and visible regions, which are influenced by the solvent and pH.

Quantitative Data

| Solvent | λmax (nm) | Reference |

| DMSO | 276, 446, 541 | |

| Aqueous Solution (complexed with Al3+) | 509 | |

| Methanolic Extract | 250-300 |

Table 1: UV-Visible Absorption Maxima (λmax) of this compound in Different Solvents.

Experimental Protocol

Objective: To obtain the UV-Vis absorption spectrum of this compound.

Materials:

-

This compound standard

-

Spectrophotometric grade solvent (e.g., DMSO, ethanol, methanol)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Solution Preparation: Prepare a stock solution of this compound by accurately weighing a small amount of the standard and dissolving it in the chosen solvent to a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions to determine the optimal concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1 - 1.0 AU).

-

Instrument Setup:

-

Turn on the spectrophotometer and allow it to warm up for at least 30 minutes.

-

Set the wavelength range for scanning (e.g., 200 - 800 nm).

-

Use the solvent as a blank to zero the instrument.

-

-

Measurement:

-

Rinse the quartz cuvette with the this compound solution to be measured.

-

Fill the cuvette with the sample solution.

-

Place the cuvette in the sample holder of the spectrophotometer.

-

Acquire the absorption spectrum.

-

-

Data Analysis: Identify the wavelengths of maximum absorbance (λmax).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound.

Quantitative Data

¹H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment | Reference |

| 6.50 - 7.15 | m | Aromatic protons | |

| 4.12, 4.39 | - | Carbinolic protons |

Table 2: ¹H NMR Chemical Shifts for this compound.

¹³C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment | Reference |

| 144.6 | C9 (bonded to a hydroxyl group) |

Table 3: ¹³C NMR Chemical Shift for a Key Carbon in this compound.

Experimental Protocol

Objective: To acquire ¹H and ¹³C NMR spectra of this compound for structural confirmation.

Materials:

-

This compound sample (5-25 mg for ¹H, higher for ¹³C)

-

Deuterated solvent (e.g., Acetone-d₆, DMSO-d₆)

-

NMR tube (5 mm)

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the this compound sample in the appropriate volume of deuterated solvent (typically 0.5 - 0.7 mL).

-

Ensure the sample is fully dissolved. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette to prevent distortion of the magnetic field.

-

Transfer the clear solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay.

-

-

Data Acquisition:

-

Acquire the Free Induction Decay (FID).

-

For ¹³C NMR, a larger number of scans will be required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Perform a Fourier transform on the FID to obtain the NMR spectrum.

-

Phase the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and identify the chemical shifts and multiplicities.

-

Identify the chemical shifts in the ¹³C spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of this compound. Fragmentation patterns can further aid in structural elucidation.

Quantitative Data

| Ion | m/z | Technique | Reference |

| [M]+ | 284.0678 | HRMS (EI) |

Table 4: High-Resolution Mass Spectrometry Data for this compound's oxidized form, Brazilein. The molecular ion of this compound is expected at a different m/z.

Experimental Protocol

Objective: To determine the accurate mass and molecular formula of this compound.

Materials:

-

This compound sample

-

Solvent for sample introduction (e.g., methanol, acetonitrile)

-

Mass spectrometer (e.g., ESI-MS, EI-MS)

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable volatile solvent. The concentration will depend on the ionization technique and instrument sensitivity.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Set the parameters for the chosen ionization source (e.g., spray voltage and capillary temperature for ESI).

-

Set the mass analyzer to scan over an appropriate m/z range.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer. This can be done via direct infusion or coupled with a chromatographic separation technique like HPLC.

-

Acquire the mass spectrum.

-

-

Data Analysis:

-

Determine the m/z value of the molecular ion peak.

-

Use the accurate mass measurement to calculate the elemental composition.

-

Analyze the fragmentation pattern (if any) to gain further structural information.

-

Visualizations

Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

Biological Signaling

While a complete, detailed signaling pathway for this compound is still under investigation, studies have shown its involvement in several key cellular processes. This compound has been reported to induce apoptosis (programmed cell death) and inhibit cell proliferation in various cancer cell lines. One of the proposed mechanisms for its anticancer activity is its potential to act as an iron chelator. Cancer cells often have a high demand for iron, and by sequestering intracellular iron, this compound may disrupt iron-dependent cellular processes, leading to cell cycle arrest and apoptosis. Further research is needed to fully elucidate the specific molecular targets and signaling cascades modulated by this compound.

Conclusion

The spectroscopic techniques outlined in this guide are indispensable for the comprehensive analysis of this compound. UV-Vis spectroscopy provides a rapid method for quantification and stability assessment. NMR spectroscopy is crucial for unambiguous structure determination. Mass spectrometry offers precise molecular weight and formula information. The provided data and protocols serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are investigating the properties and potential therapeutic applications of this compound.

Brasilin solubility in different solvents

An In-depth Technical Guide to the Solubility of Brasilin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound, a natural red pigment and bioactive compound, in various solvents. The document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Quantitative Solubility of this compound

The solubility of this compound is crucial for its extraction, purification, and application in research and drug development. The following table summarizes the available quantitative solubility data for this compound in different solvents.

| Solvent | Chemical Formula | Solubility (mg/mL) | Molar Solubility (mM) | Temperature (°C) | Citation(s) |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 57 | 199.1 | 25 | [1] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | ≥8.6 | Not Specified | Not Specified | [2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 2 | Not Specified | Not Specified | [3] |

| Ethanol (EtOH) | C₂H₅OH | ≥28.6 | Not Specified | Not Specified | [2] |

| Water | H₂O | Insoluble | Not Specified | Not Specified | [2] |

| Water | H₂O | Soluble | Not Specified | Not Specified | [4] |

| Ethanol | C₂H₅OH | Soluble | Not Specified | Not Specified | [4] |

| Diethyl Ether | (C₂H₅)₂O | Soluble | Not Specified | Not Specified | [4] |

Note: The conflicting reports on water solubility ("Insoluble" vs. "Soluble") may be due to differences in experimental conditions, such as pH and temperature, or the use of different purity grades of this compound. Further investigation into the pH-dependent aqueous solubility is recommended.

Experimental Protocol: Determination of this compound Solubility by the Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.[5][6][7][8] This protocol is adapted for the determination of this compound solubility.

2.1. Objective

To determine the equilibrium solubility of this compound in a specified solvent at a constant temperature.

2.2. Materials

-

This compound (solid, high purity)

-

Solvent of interest (e.g., water, phosphate buffer at various pH, ethanol)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2.3. Procedure

-

Preparation of Solvent: Prepare the desired solvent. For aqueous solubility, use buffers of specific pH (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess pH-dependent solubility.[9][10]

-

Addition of Excess Solute: Add an excess amount of solid this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Addition of Solvent: Add a known volume of the solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).[10] Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After equilibration, remove the vial from the shaker and let it stand to allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.

-

Sample Preparation for Analysis: Immediately after separation, dilute a known volume of the saturated solution with the solvent to a concentration within the linear range of the analytical method to prevent precipitation.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis spectrophotometry method.

-

Calculation of Solubility: Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor. The result can be expressed in mg/mL or Molarity (M).

Visualization of Signaling Pathways and Experimental Workflows

3.1. Signaling Pathways

This compound has been shown to exert its biological effects through various signaling pathways, including the induction of apoptosis in cancer cells and the inhibition of inflammatory responses.

Caption: this compound-induced apoptosis signaling pathway.[11][12][13][14]

References

- 1. selleckchem.com [selleckchem.com]

- 2. apexbt.com [apexbt.com]

- 3. Brazilin 474-07-7 [sigmaaldrich.com]

- 4. cameo.mfa.org [cameo.mfa.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. quora.com [quora.com]

- 7. enamine.net [enamine.net]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. who.int [who.int]

- 10. scielo.br [scielo.br]

- 11. frontiersin.org [frontiersin.org]

- 12. Brazilin induces apoptosis and G2/M arrest via inactivation of histone deacetylase in multiple myeloma U266 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brazilin Isolated from Caesalpina Sappan Wood Induces Intrinsic Apoptosis on A549 Cancer Cell Line by Increasing p53, caspase-9, and caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]

A Historical and Technical Guide to Brasilin Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the historical use of brasilin, a natural dye derived from the heartwood of various trees, in biological staining. While less common than its close chemical relative, hematoxylin, this compound has a rich history as a nuclear stain, imparting a distinct red color to cell nuclei. This document provides a comprehensive overview of its historical applications, detailed experimental protocols, and the underlying chemical principles of this compound-based staining.

Introduction to this compound: A Historical Perspective

This compound is a colorless compound that, upon oxidation, transforms into the red dye brazilein.[1][2][3] Its use as a textile dye dates back centuries, but its application in histology gained traction in the late 19th and early 20th centuries as an alternative to carmine and hematoxylin.[4][5][6] Structurally similar to hematoxylin, this compound differs by only one hydroxyl group, a subtle distinction that results in a vibrant red nuclear stain instead of the blue-purple hues produced by hematoxylin.[1][3]

Historically, this compound was employed in various staining techniques, often in conjunction with a metal mordant, most commonly aluminum or iron, to facilitate its binding to chromatin in the cell nucleus.[1][3][4] While it never achieved the widespread popularity of hematoxylin, it was a valuable tool for researchers seeking differential staining and polychromatic effects.[4]

The Chemistry of this compound Staining

The staining mechanism of this compound is a two-step process involving oxidation and chelation.

Step 1: Oxidation this compound, in its natural state, is not a dye. To become an effective stain, it must be oxidized to brazilein. This can be achieved through natural ripening (exposure to air and light) or, more commonly in histological practice, through the addition of a chemical oxidizing agent such as sodium iodate.[3]

Step 2: Mordanting and Chelation Brazilein itself has a weak affinity for tissue components. To effectively stain nuclei, a mordant is required. Mordants are typically metal salts, with aluminum and iron salts being the most historically significant for this compound staining. The brazilein molecule acts as a ligand, forming a coordination complex with the metal ion. This positively charged brazilein-metal complex then binds to the negatively charged phosphate groups of the DNA in the chromatin, resulting in the characteristic red staining of the nucleus.[1]

References

- 1. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. stainsfile.com [stainsfile.com]

- 4. journals.biologists.com [journals.biologists.com]

- 5. ajhs.biomedpress.org [ajhs.biomedpress.org]

- 6. ccsenet.org [ccsenet.org]

The Discovery and Isolation of Brazilin: A Technical Guide

Introduction

Brazilin is a naturally occurring red pigment classified as a homoisoflavonoid.[1] It is the primary active compound found in the heartwood of trees from the Caesalpinia genus, notably Caesalpinia sappan (Sappanwood) found in Southeast Asia and Caesalpinia echinata (Brazilwood) from Brazil.[1][2][3] For centuries, brazilin has been utilized as a potent dyeing agent for textiles and as a key ingredient in traditional and folk medicines across Asia.[2][4] This technical guide provides a comprehensive overview of the historical discovery, detailed isolation and purification protocols, quantitative analysis, and elucidated signaling pathways of brazilin, tailored for researchers, scientists, and professionals in drug development.

Historical Discovery and Structural Elucidation

The use of brazilin-containing woods for dyeing and medicinal purposes dates back to at least the 2nd century BC in Asia.[2] However, it was the Portuguese discovery of vast quantities of Brazilwood in the 16th century that led to its widespread use in Europe.[2] The country of Brazil was even named after this valuable wood.[5]

The scientific investigation into the chemical constituents of these woods began much later. The primary coloring agent, brazilin, is nearly colorless itself and oxidizes upon exposure to air to form the red-colored compound, brazilein.[4] The elucidation of brazilin's chemical structure was a significant endeavor in the field of natural product chemistry. Its molecular formula is C₁₆H₁₄O₅.[1] Modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), have been instrumental in confirming its complex tetracyclic structure.[6][7][8]

Experimental Protocols for Isolation and Purification

The isolation of brazilin from its natural sources involves several stages, from extraction to purification. The following protocols are based on established methodologies in the scientific literature.

Extraction

a. Maceration: This is a common and straightforward method for extracting brazilin.

-

Protocol:

-

Obtain the heartwood of Caesalpinia sappan and grind it into a fine powder.

-

Suspend the powdered heartwood in 96% ethanol.[9] The ratio of solvent to plant material can vary, but a typical starting point is 10:1 (v/w).

-

Allow the mixture to stand for 24-72 hours at room temperature, with occasional agitation.[9][10] This process is often repeated three times to maximize the extraction yield.[9]

-

After each maceration period, filter the mixture to separate the extract from the solid plant material.

-

Combine the filtrates and concentrate them using a rotary evaporator to obtain the crude ethanol extract.

-

b. Reflux Extraction: This method uses heat to increase the efficiency of the extraction process.

-

Protocol:

-

Place the powdered Caesalpinia sappan heartwood in a round-bottom flask.

-

Add a suitable solvent, such as ethanol or methanol.

-

Heat the mixture to the boiling point of the solvent and maintain it at a gentle reflux for a specified period (e.g., 2 hours).

-

After extraction, cool the mixture and filter it to remove the solid residue.

-

Concentrate the filtrate using a rotary evaporator.

-

c. Optimization of Extraction: Studies have shown that extraction conditions can be optimized to maximize the yield of brazilin. One study found that an extraction temperature of 95°C for 30 minutes provided the highest brazilin content.[11]

Purification

a. Liquid-Liquid Partitioning: This technique separates compounds based on their differential solubility in two immiscible liquid phases.

-

Protocol:

-

Dissolve the crude extract in a suitable solvent system, such as ethyl acetate and water.

-

Perform a series of extractions to partition the compounds between the organic and aqueous layers. Brazilin tends to have a higher affinity for the ethyl acetate fraction.

-

b. Column Chromatography: This is a crucial step for isolating brazilin from other co-extracted compounds.

-

Protocol:

-

Pack a chromatography column with a stationary phase, such as silica gel or Sephadex LH-20.[6]

-

Dissolve the crude or partially purified extract in a minimal amount of the mobile phase.

-

Load the sample onto the column and elute with a suitable mobile phase. A common mobile phase for silica gel chromatography is a gradient of chloroform and methanol.[6]

-

Collect the fractions and monitor them using Thin Layer Chromatography (TLC) to identify the fractions containing brazilin.

-

Combine the pure fractions and evaporate the solvent to obtain isolated brazilin.

-

c. Centrifugal Partition Chromatography (CPC): This is a one-step isolation method that can yield high-purity brazilin.

-

Protocol:

-

Select a suitable two-phase solvent system, such as ethyl acetate:acetonitrile:water (1:1:2, v/v).[12]

-

Dissolve the ethyl acetate-soluble material in the solvent system.

-

Inject the sample into the CPC instrument and perform the separation according to the manufacturer's instructions.

-

Collect the fractions and identify those containing pure brazilin.

-

Quantitative Data and Characterization

The yield and purity of isolated brazilin can vary depending on the source material and the methods used. High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative analysis of brazilin.[13]

Table 1: Quantitative Data for Brazilin Isolation

| Parameter | Value | Reference |

| Purity (Post-purification) | > 98% | [6] |

| Brazilin Content in Crude Drug (TLC-densitometry) | 1.259 ± 0.285 g/100 g | [14] |

| Brazilin Content in Crude Drug (TLC-image analysis) | 1.256 ± 0.266 g/100 g | [14] |

| Ethanolic Extract Yield | 15.52 ± 2.13 g/100 g of dried crude drug | [14] |

| HPLC Retention Time | 6.08 min (under specific conditions) | [13] |

| HPLC Detection Wavelength | 280 nm | [6][13] |

Table 2: Spectroscopic Data for Brazilin Characterization

| Technique | Key Observations | Reference |

| ¹H-NMR | Aromatic signals between 6.50 and 7.15 ppm; Carbinolic protons at 4.12 and 4.39 ppm. | [7][15] |

| ¹³C-NMR | Signal at 144.6 ppm assigned to the C9 atom bonded to a hydroxyl group. | [7][15] |

| Mass Spectrometry (MALDI-TOF) | Provides the molecular weight and fragmentation pattern for structural confirmation. | [6] |

| FT-IR | Shows characteristic vibrational modes for the functional groups present in the molecule. | [15] |

Signaling Pathways and Experimental Workflows

Brazilin has been shown to modulate several key signaling pathways, which underlies its diverse biological activities. The following diagrams illustrate some of these pathways and typical experimental workflows used to study them.

Signaling Pathways

Caption: Brazilin-mediated apoptosis via the mTOR and HO-1 signaling pathway.[16]

Caption: Brazilin inhibits the NLRP3 inflammasome pathway at both priming and activation steps.[17]

Caption: Brazilin-induced apoptosis and chemokine production via the STING/TBK1/IRF3 pathway.[18]

Experimental Workflows

Caption: Experimental workflow for assessing the cytotoxicity of brazilin.[16]

References

- 1. Brazilin | C16H14O5 | CID 73384 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Brazilwood, sappanwood, brazilin and the red dye brazilein: from textile dyeing and folk medicine to biological staining and musical instruments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brazilin from Caesalpinia sappan heartwood and its pharmacological activities: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Brazilin cream from Caesalpinia sappan inhibit periodontal disease: in vivo study [PeerJ] [peerj.com]

- 10. researchgate.net [researchgate.net]

- 11. Optimization of Caesalpinia sappan L. heartwood extraction procedure to obtain the highest content of brazilin and greatest antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. One-step isolation of sappanol and brazilin from Caesalpinia sappan and their effects on oxidative stress-induced retinal death - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A simple high-performance liquid chromatographic method for quantitative analysis of brazilin in Caesalpinia sappan L. extracts | Warinhomhaun | Thai Journal of Pharmaceutical Sciences (TJPS) [tjps.pharm.chula.ac.th]

- 14. thaiscience.info [thaiscience.info]

- 15. marknesbitt.org.uk [marknesbitt.org.uk]

- 16. Frontiers | Brazilin From Caesalpinia sappan L. Induced Apoptosis via mTOR and HO-1 Pathway in SW480 Human Colon Cancer Cells [frontiersin.org]

- 17. Brazilin is a natural product inhibitor of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Brazilin Inhibits the Proliferation of Non‐Small Cell Lung Cancer by Regulating the STING/TBK1/IRF3 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetics and Metabolism of Brasilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brasilin, a natural homoisoflavonoid extracted from the heartwood of Caesalpinia sappan L., has garnered significant interest for its diverse pharmacological activities. A thorough understanding of its pharmacokinetic (PK) and metabolic profile is crucial for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on the absorption, distribution, metabolism, and excretion (ADME) of this compound. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathways and experimental workflows. While in vivo pharmacokinetic data in rats are available, further research is needed to fully elucidate the metabolic fate, including specific enzyme involvement and a complete metabolite profile.

Pharmacokinetics

The systemic exposure and disposition of this compound have been primarily investigated in rodent models. Following oral administration, this compound is absorbed, and its concentration in plasma over time has been characterized.

In Vivo Pharmacokinetic Parameters

A study in Sprague-Dawley rats after a single oral dose of 100 mg/kg of this compound provided the key pharmacokinetic parameters summarized in the table below.[1][2]

| Parameter | Value | Unit | Description |

| Tmax | 0.222 ± 0.136 | h | Time to reach maximum plasma concentration |

| Cmax | 3437.5 ± 1109.4 | ng/mL | Maximum plasma concentration |

| t1/2 | 4.54 ± 1.89 | h | Elimination half-life |

| AUC(0-t) | 8545.3 ± 2548.7 | hng/mL | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |

| AUC(0-∞) | 9287.6 ± 2876.4 | hng/mL | Area under the plasma concentration-time curve from time 0 to infinity |

Table 1: Pharmacokinetic parameters of this compound in rats following a single oral dose of 100 mg/kg.[1][2] Data are presented as mean ± standard deviation.

The oxidized form of this compound, brazilein, has also been studied following intravenous administration in rats.

| Parameter | Value | Unit | Description |

| t1/2α | 16.89 | min | Distribution half-life |

| t1/2β | 280.07 | min | Elimination half-life |

Table 2: Pharmacokinetic parameters of brazilein in rats following a single intravenous dose.[3]

Metabolism

The biotransformation of this compound is a critical aspect of its pharmacology. The primary metabolic pathway identified is the oxidation of this compound to brazilein. Further metabolism of brazilein has also been observed.

Metabolic Pathways

This compound undergoes both Phase I and likely Phase II metabolic reactions.

-

Phase I Metabolism (Oxidation): The most well-documented metabolic transformation of this compound is its oxidation to brazilein. This process can occur spontaneously in the presence of air and light but is also likely facilitated by metabolic enzymes in vivo.

-

Phase I Metabolism (Methylation): A methylated metabolite of brazilein, 10-O-methylbrazilein, has been identified in the brain of mice, suggesting that Catechol-O-methyltransferase (COMT) is involved in its metabolism.

-

Phase II Metabolism (Conjugation): While specific glucuronide and sulfate conjugates of this compound have not yet been reported in the literature, flavonoids with similar structures commonly undergo glucuronidation and sulfation.[3][4] This is a probable metabolic pathway for this compound, aimed at increasing its water solubility to facilitate excretion.

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. Below are summaries of key experimental protocols used in the study of this compound pharmacokinetics and metabolism.

In Vivo Pharmacokinetic Study in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: A single oral gavage of this compound at a dose of 100 mg/kg.[1][2]

-

Sample Collection: Blood samples are collected from the tail vein at various time points post-administration.

-

Sample Preparation: Plasma is obtained by centrifugation. A simple protein precipitation step using acetonitrile is performed to extract this compound and the internal standard.[1]

-

Analytical Method: Quantification of this compound in plasma is achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[1][2]

Figure 2: Workflow for in vivo pharmacokinetic study of this compound.

Analytical Method for this compound Quantification

-

Instrumentation: A Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[1]

-

Chromatographic Column: Diamonsil C18 analytical column (150 × 4.6 mm, 5 µm).[1]

-

Mobile Phase: A mixture of water and 10 mM ammonium acetate in methanol (20:80, v/v).[1]

-

Flow Rate: 0.6 mL/min.[1]

-

Quantification: The method demonstrated good linearity over a range of 10.0-5000 ng/mL with a lower limit of quantitation of 10.0 ng/mL.[1]

In Vitro Metabolism using Liver Microsomes (General Protocol)

While specific in vitro metabolism studies for this compound are not detailed in the reviewed literature, a general protocol using liver microsomes to investigate Phase I metabolism is as follows. This can be adapted to study this compound's metabolism.

-

Incubation Mixture: A typical incubation mixture includes liver microsomes (e.g., rat or human), the substrate (this compound), and a buffer solution (e.g., phosphate buffer, pH 7.4).

-

Cofactor: The reaction is initiated by the addition of NADPH, which is essential for the activity of cytochrome P450 enzymes.[5]

-

Incubation: The mixture is incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a quenching solvent like cold acetonitrile.

-

Analysis: The samples are then analyzed by LC-MS/MS to identify and quantify the parent compound and any metabolites formed.

Figure 3: General workflow for in vitro metabolism study.

Distribution and Excretion

Currently, there is a lack of published data specifically detailing the tissue distribution and excretion routes (urine, feces, bile) of this compound and its metabolites following oral administration. Such studies are crucial for a complete understanding of its ADME profile and to assess potential tissue accumulation and routes of elimination from the body.